2(1H)-Quinolinone, 1-ethyl-6-methoxy- is a heterocyclic organic compound characterized by its quinolinone structure. It has the molecular formula and a molecular weight of approximately 203.241 g/mol. The compound features an ethyl group at the 1-position and a methoxy group at the 6-position of the quinolinone ring, which contributes to its unique chemical properties and biological activities. Its chemical structure can be represented as follows:
textO || / \ / \ C C / \ / \ C N-C C \ / \ / C C \ / C-C | CH2 | CH3
This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities associated with quinoline derivatives.
2(1H)-Quinolinone, 1-ethyl-6-methoxy- can undergo several chemical transformations:
The biological activity of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- has been investigated for its potential therapeutic effects:
Synthesis of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- can be achieved through several methods:
2(1H)-Quinolinone, 1-ethyl-6-methoxy- finds applications across various fields:
Studies on the interactions of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- have highlighted its ability to bind to specific enzymes and receptors involved in critical biological pathways. For instance:
Several compounds share structural similarities with 2(1H)-Quinolinone, 1-ethyl-6-methoxy-, each exhibiting unique properties and activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methoxyquinoline | Methoxy group at position 6 | Antimicrobial |
| 4-Hydroxyquinoline | Hydroxy group at position 4 | Antiviral |
| 3-(Dimethylamino)-1-ethylquinolin-2(1H)-one | Dimethylamino group at position 3 | Anticancer |
| Quinoline | Basic structure without substitutions | Broad-spectrum antimicrobial |
The uniqueness of 2(1H)-Quinolinone, 1-ethyl-6-methoxy- lies in its specific ethyl and methoxy substitutions that enhance its biological activity compared to other quinoline derivatives.
The systematic name for this compound, following IUPAC conventions, is 1-ethyl-6-methoxy-1,2-dihydroquinolin-2-one. Its molecular formula, C₁₂H₁₃NO₂, reflects a molecular weight of 203.241 g/mol, as confirmed by high-resolution mass spectrometry. The structure consists of a quinolinone core (a bicyclic system combining a benzene ring fused to a pyridone ring) with an ethyl group at the N1 position and a methoxy substituent at the C6 position.
The planar quinolinone system enables π-π stacking interactions, while the methoxy group at C6 introduces electron-donating effects that modulate aromatic reactivity. The ethyl substituent at N1 contributes to steric bulk, influencing conformational flexibility. X-ray crystallography of analogous compounds reveals a nearly coplanar arrangement of the pyridone and benzene rings, with dihedral angles <5°, optimizing resonance stabilization. Substituent positions critically affect dipole moments, calculated at 3.8 Debye for this derivative using density functional theory (DFT).
Common synonyms include 1-ethyl-6-methoxy-2-quinolone and 6-methoxy-N-ethyl-1,2-dihydroquinolin-2-one. Key identifiers include: